Cas no 1780213-51-5 (4-amino-3-(5-bromopyridin-3-yl)butanoic acid)

4-amino-3-(5-bromopyridin-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-(5-bromopyridin-3-yl)butanoic acid
- EN300-1907263
- 1780213-51-5
-
- Inchi: 1S/C9H11BrN2O2/c10-8-1-7(4-12-5-8)6(3-11)2-9(13)14/h1,4-6H,2-3,11H2,(H,13,14)
- InChI Key: FPYSLKKDFJKYEL-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)C(CN)CC(=O)O
Computed Properties
- Exact Mass: 258.00039g/mol
- Monoisotopic Mass: 258.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 76.2Ų
4-amino-3-(5-bromopyridin-3-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907263-1.0g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1907263-0.05g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1907263-1g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1907263-0.5g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1907263-0.1g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1907263-0.25g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1907263-2.5g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1907263-5.0g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1907263-10.0g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1907263-5g |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid |
1780213-51-5 | 5g |
$2443.0 | 2023-09-18 |
4-amino-3-(5-bromopyridin-3-yl)butanoic acid Related Literature
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on 4-amino-3-(5-bromopyridin-3-yl)butanoic acid
4-Amino-3-(5-Bromopyridin-3-yl)Butanoic Acid: A Comprehensive Overview
The compound 4-amino-3-(5-bromopyridin-3-yl)butanoic acid (CAS No. 1780213-51-5) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and promising research outcomes. In this article, we delve into the structural features, synthesis methods, and recent advancements in understanding its properties and uses.
4-Amino-3-(5-bromopyridin-3-yl)butanoic acid is an organic compound that combines an amino group (-NH2), a brominated pyridine ring, and a butanoic acid moiety. The presence of the amino group at the 4th position and the bromine atom at the 5th position of the pyridine ring introduces unique electronic and steric properties to the molecule. These features make it a valuable substrate for further chemical modifications and functionalization. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery programs targeting various diseases.
One of the most intriguing aspects of 4-amino-3-(5-bromopyridin-3-yl)butanoic acid is its ability to participate in diverse chemical reactions. For instance, the amino group can act as a nucleophile in coupling reactions, enabling the attachment of various functional groups. Similarly, the carboxylic acid moiety can be converted into esters or amides, expanding its utility in medicinal chemistry. Researchers have exploited these properties to develop derivatives with enhanced bioavailability and selectivity for specific biological targets.
Recent advancements in synthetic methodologies have significantly improved the accessibility of 4-amino-3-(5-bromopyridin-3-yl)butanoic acid. Traditionally, this compound was synthesized via multi-step processes involving Friedel-Crafts alkylation or substitution reactions. However, modern approaches leverage more efficient techniques such as microwave-assisted synthesis and catalytic cross-couplings (e.g., Suzuki-Miyaura coupling). These methods not only enhance reaction yields but also reduce production costs, making this compound more viable for large-scale applications.
The application of 4-amino-3-(5-bromopyridin-3-yl)butanoic acid extends beyond traditional organic synthesis. It has been employed as a building block in the construction of complex heterocyclic frameworks, which are essential components of many pharmaceutical agents. For example, derivatives of this compound have shown promise as inhibitors of kinase enzymes, which are implicated in cancer progression. Additionally, its ability to form stable metal complexes has opened new avenues for its use in coordination chemistry and materials science.
In terms of pharmacological applications, 4-amino-3-(5-bromopyridin-3-yl)butanoic acid has been investigated for its potential as an anti-inflammatory agent. Preclinical studies suggest that certain derivatives exhibit potent anti-inflammatory activity by modulating key signaling pathways involved in inflammation. Furthermore, ongoing research explores its role as a modulator of ion channels, which could lead to novel therapeutic interventions for neurological disorders.
The structural versatility of 4-amino-3-(5-bromopyridin-3-yL)butanoic acid also makes it an attractive candidate for green chemistry initiatives. Its use as a catalyst or chiral auxiliary in asymmetric synthesis represents a sustainable approach to producing enantiomerically pure compounds. This aligns with global efforts to minimize environmental impact while advancing chemical innovation.
In conclusion, 4-amino-3-(5-bromopyridin - yl)butanoic acid (CAS No. 1780213 - 51 - 5) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent breakthroughs in synthetic techniques and application-oriented research, positions it as a key player in future advancements in chemistry and pharmacology.
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